N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide
Overview
Description
N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide: is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an acetamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide typically involves the nitration of a trifluoromethyl-substituted aniline followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products:
Reduction: 2-Amino-3-(trifluoromethyl)phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Nitro-3-(trifluoromethyl)benzoic acid and acetamide.
Scientific Research Applications
Chemistry: N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a candidate for drug development .
Industry: In the materials science industry, this compound is used in the synthesis of specialty polymers and advanced materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
- N-(4-Cyano-3-(trifluoromethyl)phenyl)acetamide
- N-(3-(Trifluoromethyl)phenyl)methacrylamide
- 2-Methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Uniqueness: N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-nitro-3-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-5(15)13-7-4-2-3-6(9(10,11)12)8(7)14(16)17/h2-4H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMONGJWFZBCRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278858 | |
Record name | n-[2-nitro-3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387-19-9 | |
Record name | N-[2-Nitro-3-(trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 387-19-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-[2-nitro-3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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